molecular formula C6H4FNO2 B058218 2-Fluoronicotinic acid CAS No. 393-55-5

2-Fluoronicotinic acid

Cat. No.: B058218
CAS No.: 393-55-5
M. Wt: 141.1 g/mol
InChI Key: LLLVHTWJGWNRBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoronicotinic acid (CAS RN: 393-55-5) is a fluorinated derivative of nicotinic acid with the molecular formula C₆H₄FNO₂ and a molecular weight of 141.10 g/mol . It is structurally characterized by a fluorine atom at the 2-position of the pyridine ring and a carboxylic acid group at the 3-position. The compound exhibits a melting point of 164–165°C and a boiling point of 298.7°C under standard pressure . Its stability is temperature-dependent, with decomposition possible under high heat, releasing toxic fumes .

This compound is a versatile intermediate in organic synthesis and pharmaceutical research. It has been investigated for its role as a non-competitive inhibitor of nicotinate phosphoribosyltransferase (NAPRT), an enzyme critical in NAD+ biosynthesis, with implications in cancer therapy .

Preparation Methods

Chemical Reactions Analysis

2-Fluoronicotinic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced products .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:
2-Fluoronicotinic acid serves as a bioactive molecule in medicinal chemistry research. It is utilized as a molecular scaffold for synthesizing various active pharmaceutical ingredients (APIs). Notably, derivatives of this compound have been investigated for their potential in treating conditions such as pancreatic cancer .

2. Synthesis of Tracers for Imaging:
The compound is employed in the synthesis of tracers for positron emission tomography (PET), which is crucial for visualizing metabolic processes in vivo. For example, the fluorinated compound has been used to develop radiopharmaceuticals that target specific proteins associated with cancer, enhancing the precision of cancer diagnostics .

Radiopharmaceutical Development

1. PET Imaging:
Recent studies have highlighted the use of this compound as a prosthetic group in the preparation of radiolabeled compounds for PET imaging. Notably, a study demonstrated the successful radiolabeling of peptides using 6-[18^{18}F]fluoronicotinic acid, leading to high binding specificity in malignant tissues . This application is particularly promising for imaging brain tumors and other malignancies where fatty acid binding protein 3 (FABP3) is overexpressed.

2. Case Study:
In a study involving the synthesis of 6-[18^{18}F]fluoronicotinic acid, researchers achieved a radiochemical yield of 29.9% with high purity. The conjugated peptide exhibited significant binding affinity to cancerous tissues, suggesting its potential as a diagnostic tool for targeted imaging .

Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryBuilding block for APIs and drug developmentDerivatives explored for pancreatic cancer treatment
RadiopharmaceuticalsSynthesis of PET imaging tracersHigh specificity binding in malignant tissues using radiolabeled peptides
Imaging DiagnosticsVisualization of metabolic processes in vivoSuccessful use in targeting FABP3 in cancer diagnostics

Mechanism of Action

The mechanism of action of 2-Fluoronicotinic acid involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. For instance, in PET imaging, the radiolabeled derivative of this compound binds to specific proteins or receptors, allowing for the visualization of biological processes .

Comparison with Similar Compounds

Structural and Functional Analogues of Nicotinic Acid

The inhibitory activity and physicochemical properties of 2-fluoronicotinic acid are compared below with structurally related nicotinic acid derivatives (Table 1).

Table 1: Comparison of Nicotinic Acid Derivatives

Compound Substituent Position Inhibition (%) IC₅₀ (µM) Kᵢ (µM) Inhibition Mechanism
This compound 2-F, 3-COOH 57 351 ± 38 149 ± 14 Non-competitive
2-Hydroxynicotinic acid 2-OH, 3-COOH 34 1214 ± 91 215 ± 5 Competitive
2-Aminonicotinic acid 2-NH₂, 3-COOH 38 609 ± 69 348 ± 36 Mixed
6-Chloronicotinic acid 6-Cl, 3-COOH 44 1259 ± 115 845 ± 69 Non-competitive
6-Aminonicotinic acid 6-NH₂, 3-COOH 19 N/A N/A N/A

Data sourced from enzymatic assays targeting NAPRT .

Key Observations:

Fluorination Enhances Inhibition: this compound demonstrates superior inhibitory activity (57% inhibition) compared to hydroxyl (34%) or amino (38%) substituents at the same position. This highlights fluorine’s electron-withdrawing effects, which enhance binding affinity to NAPRT .

Positional Effects : Chlorine substitution at the 6-position (6-chloronicotinic acid) reduces activity (44% inhibition), emphasizing the importance of substituent placement .

Mechanistic Differences: Unlike competitive inhibitors (e.g., 2-hydroxynicotinic acid), this compound acts via non-competitive inhibition, suggesting binding to an allosteric site on NAPRT .

Comparison with Non-Nicotinic Acid Inhibitors

This compound is less potent than non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid (Kᵢ = 10 µM) or mefenamic acid (Kᵢ = 50 µM) but offers selectivity for NAPRT over other NAD+ biosynthetic enzymes . However, its Kᵢ values vary across studies:

  • 149 µM (fluorometric assay) vs. 280 µM (kinetic studies) .
    This discrepancy may arise from differences in assay conditions (e.g., enzyme source, substrate concentrations) .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Melting Point (°C) Boiling Point (°C) LogP Solubility
This compound 164–165 298.7 1.06 Moderate in DMSO
2-Aminonicotinic acid 295–297 Decomposes -0.34 Poor in water
2-Hydroxynicotinic acid 245–247 N/A 0.52 Low in ethanol

Data compiled from CAS records and experimental studies .

  • Lipophilicity : The fluorine atom increases logP (1.06) compared to polar substituents (e.g., -OH, -NH₂), enhancing membrane permeability .
  • Thermal Stability: Fluorinated derivatives exhibit higher thermal stability than amino or hydroxyl analogues .

Research Implications and Limitations

  • Therapeutic Potential: this compound sensitizes cancer cells to NAMPT inhibitors (e.g., FK866) by suppressing NAD+ salvage pathways . However, its micromolar-range Kᵢ limits clinical utility compared to nanomolar-potency NAMPT inhibitors .
  • Synthetic Utility : The compound serves as a precursor in nickel-catalyzed decarboxylative annulations for heterocycle synthesis .

Biological Activity

2-Fluoronicotinic acid (2-FNA) is a derivative of nicotinic acid characterized by the presence of a fluorine atom at the second position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer research. The following sections detail the biological activities of 2-FNA, including its mechanisms of action, receptor interactions, and therapeutic implications.

  • Chemical Formula : C6_6H4_4FNO2_2
  • Molecular Weight : 141.10 g/mol
  • Solubility : Soluble in polar solvents
  • Log P (Partition Coefficient) : Approximately 0.7, indicating moderate lipophilicity

2-FNA has been studied primarily for its interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. The compound's structural similarity to nicotine suggests that it may modulate these receptors, potentially leading to neuroprotective effects. Research indicates that:

  • Neuroprotective Effects : 2-FNA exhibits potential neuroprotective properties, making it a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer's and schizophrenia.
  • Receptor Binding : Interaction studies have demonstrated that modifications to 2-FNA can significantly influence its binding affinity to different nAChR subtypes, which is crucial for drug design aimed at enhancing selectivity and efficacy.

Neuropharmacological Studies

Recent studies have highlighted the following biological activities of 2-FNA:

  • Modulation of nAChRs : 2-FNA has been shown to act as an agonist or antagonist depending on the receptor subtype, influencing neurotransmitter release and neuronal excitability.
  • Potential in Alzheimer's Disease : Research suggests that compounds similar to 2-FNA may improve cognitive function by enhancing cholinergic transmission .

Cancer Research

The compound's role in cancer biology is also noteworthy:

  • Targeting Fatty Acid Binding Protein 3 (FABP3) : In vitro studies involving radiolabeled derivatives of 2-FNA indicate that it can bind selectively to FABP3, a protein associated with various cancers. This specificity could be exploited for imaging and therapeutic applications in oncology .
  • Tissue Binding Studies : Binding assays have shown that radiolabeled 2-FNA derivatives exhibit high focal binding in malignant tissues, suggesting potential use in targeted cancer therapies .

Case Studies

  • Neuroprotective Effects in Animal Models :
    • A study investigated the effects of 2-FNA on cognitive decline in mice models of Alzheimer's disease. The results indicated improved memory retention and reduced amyloid plaque formation, supporting its potential as a therapeutic agent.
  • Cancer Targeting Efficacy :
    • In a preclinical study involving breast cancer cell lines, 2-FNA derivatives demonstrated significant uptake in tumor tissues compared to normal tissues, highlighting their potential as imaging agents for PET scans .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

Compound NameStructural FeaturesSimilarity IndexNotable Activity
6-Fluoronicotinic AcidFluorine at position 60.92Modulates nAChRs
2-Fluoro-5-methylnicotinic AcidMethyl group at position 50.78Neuroprotective effects
5-Amino-2-fluoroisonicotinic AcidAmino group at position 50.75Potential anti-cancer activity

The unique positioning of the fluorine atom in 2-FNA enhances its biological activity compared to these similar compounds, making it a valuable candidate for drug development.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-fluoronicotinic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two primary routes are documented: (1) carboxylation of 2-fluoropyridine using CO₂ under high-pressure conditions, and (2) direct fluorination of nicotinic acid derivatives. The former requires precise temperature control (160–180°C) and catalytic bases like K₂CO₃ to achieve yields >70% . Purity is typically assessed via HPLC (>98% by GC) and NMR (¹H/¹³C) to confirm the absence of regioisomers (e.g., 6-fluoronicotinic acid) .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., melting point, logP)?

  • Methodological Answer : Variations in melting points (161–165°C vs. 165°C in some reports) may arise from polymorphic forms or impurities. Validate measurements using differential scanning calorimetry (DSC) and cross-reference with literature using standardized solvents for logP determination (reported as 0.918) . Always compare with structurally similar fluorinated pyridines (e.g., 2-chloronicotinic acid) to identify anomalies .

Q. What safety protocols are critical when working with this compound in the lab?

  • Methodological Answer : The compound is a skin/eye irritant (GHS Category 2/2A). Use PPE (gloves, goggles), and ensure fume hood ventilation during synthesis. In case of exposure, rinse skin with soap/water and eyes with saline for 15 minutes. Store in airtight containers away from oxidizers to prevent decomposition into HF or NOx .

Q. Which analytical techniques are recommended for purity assessment?

  • Methodological Answer : Combine chromatographic (HPLC with C18 columns, mobile phase pH 2.5–3.0) and spectroscopic methods (¹⁹F NMR for fluorine quantification, FT-IR for carboxylate group verification). MS (ESI-) can detect trace impurities like unreacted 2-fluoropyridine .

Q. How can researchers address solubility challenges in aqueous and organic solvents?

  • Methodological Answer : The compound has limited aqueous solubility (exact data unavailable). Use polar aprotic solvents (DMF, DMSO) for reactions, and optimize solubility for biological assays via pH adjustment (deprotonation at pH >5.5) or salt formation (e.g., sodium 2-fluoronicotinate) .

Advanced Research Questions

Q. What mechanistic insights explain the inhibitory activity of this compound against NAPRT (e.g., Ki = 280 μM)?

  • Methodological Answer : Competitive inhibition studies (e.g., isothermal titration calorimetry) suggest fluorine’s electronegativity disrupts hydrogen bonding in the NAPRT active site. Compare with analogs (e.g., 2-hydroxynicotinic acid, Ki = 230 μM) to map structure-activity relationships. Molecular docking (PDB: 2GV2) can predict binding modes .

Q. How do fluorination positions (2- vs. 6-fluoro) alter reactivity in cross-coupling reactions?

  • Methodological Answer : In Ni-catalyzed decarboxylative annulations, the 2-fluoro group enhances regioselectivity due to steric and electronic effects. Contrast with 6-fluoronicotinic acid (less accessible in heterocycle synthesis) using DFT calculations to analyze charge distribution and transition states .

Q. What strategies resolve contradictions in bioactivity data across cell-based vs. enzyme assays?

  • Methodological Answer : Discrepancies may arise from cell permeability or off-target effects. Validate using isotopic labeling (³H/¹⁴C) to track intracellular uptake, and pair with siRNA knockdown of NAPRT to confirm target specificity .

Q. How can researchers optimize catalytic systems for scalable synthesis of this compound derivatives?

  • Methodological Answer : Screen Pd/Ni catalysts with ligands (e.g., Xantphos) to improve turnover in decarboxylative couplings. Reaction scalability (1 mmol → 10 mmol) requires solvent recycling (e.g., THF) and continuous flow systems to mitigate exothermic side reactions .

Q. What are the ethical and methodological considerations for in vivo studies involving fluorinated analogs?

  • Methodological Answer : Prioritize in silico toxicity predictions (e.g., ProTox-II) to minimize animal testing. For required in vivo work, adhere to OECD guidelines for dose escalation and include metabolite profiling (LC-MS/MS) to assess fluorine bioaccumulation .

Properties

IUPAC Name

2-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLVHTWJGWNRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192541
Record name 2-Fluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393-55-5
Record name 2-Fluoronicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=393-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoronicotinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 393-55-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoronicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.263
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A room temperature solution of 2-fluoronicotinic acid (1 g) in DCM (20 mL) was sequentially treated with DMF (0.2 mL) and oxalyl chloride (0.62 mL, 1 eq). The resulting solution was stirred at RT for 1 hour and monitored by HPLC (analyte quenced with methanol) until the consumption of starting material was complete. The reaction mixture was cooled to 0° C. and sequentially treated with 2,3-difluoroaniline (1.4 g, 1.5 eq) and 2 mL of triethylamine. The reaction was warmed to RT and maintained for 3 additional hours, followed by washing the mixture with 2N HCl, saturated NaCl, and saturated NaHCO3 solution. The organic extracts were dried over MgSO4, filtered, and concentrated in vacuo. The resulting crude 2-fluoro-N-(2,3-difluorophenyl)pyridine-3-carboxamide was dissolved in NMP (20 mL) and reacted with excess t-butylamine at 80° C. for 14 hours. After cooling to RT, the solution was poured into sat NaHCO3 solution. The resulting precipitate was collected by filtration and washed with water. The crude product, 2-(tert-butylamino)-N-(2,3-difluorophenyl)pyridine-3-carboxamide, was dried in vacuo and used directly in the next reaction without further purification. Using the same procedure, 2-(tert-butylamino)-N-(2,3-dichlorophenyl)pyridine-3-carboxamide and 2-(tert-butylamino)-N-(3-chloro-2-fluorophenyl)pyridine-3-carboxamide can be produced from the reaction of 2-fluoronicotinic acid with 2,3-dichloroaniline and 3-chloro-2-fluoroaniline, respectively.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(tert-butylamino)-N-(2,3-dichlorophenyl)pyridine-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(tert-butylamino)-N-(3-chloro-2-fluorophenyl)pyridine-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ZINC cyanide
ZINC cyanide
2-Fluoronicotinic acid
ZINC cyanide
2-Fluoronicotinic acid
ZINC cyanide
ZINC cyanide
2-Fluoronicotinic acid
ZINC cyanide
ZINC cyanide
2-Fluoronicotinic acid
ZINC cyanide
2-Fluoronicotinic acid
ZINC cyanide
2-Fluoronicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.